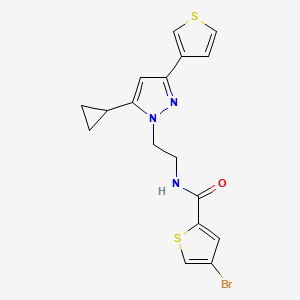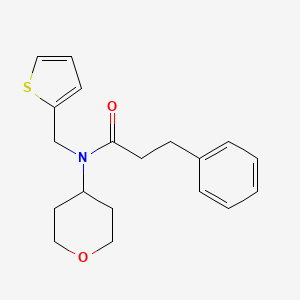![molecular formula C17H21N3OS B2393946 3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 893929-85-6](/img/structure/B2393946.png)
3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Applications De Recherche Scientifique
Antitumor and Anticancer Research
The compound’s unique structure suggests potential antitumor and anticancer properties. Researchers have investigated its effects on cancer cell lines, such as glioma (C6) and hepatocellular carcinoma (HepG2). Further studies are needed to elucidate its precise mechanisms and potential as a therapeutic agent .
Antibacterial and Antimycobacterial Activities
Given the urgent need for novel antimicrobial agents, compounds like this one have been evaluated for their antibacterial and antimycobacterial effects. Researchers have explored its activity against various bacterial strains, including Mycobacterium tuberculosis. Understanding its mode of action could lead to new treatment strategies .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory activity, making it a potential candidate for managing inflammatory conditions. Researchers have studied its effects on inflammatory markers and pathways .
Antipyretic and Analgesic Effects
The compound’s structure suggests it may have antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Investigating its impact on pain receptors and fever pathways could provide valuable insights for drug development .
Antioxidant Potential
Antioxidants protect cells from oxidative damage. Preliminary studies indicate that this compound may exhibit antioxidant activity. Further research is needed to understand its specific mechanisms and potential clinical applications .
Improvement of Fur Quality in Animals
Interestingly, this compound has been explored for its effects on fur quality in animals. It enhances coat appearance, making it shinier, smoother, and more lustrous. Additionally, it may improve overall health and reduce stress-related conditions in animals .
Nutritional Stress Response
In animal husbandry, this compound has been investigated for its ability to mitigate nutritional stress. It helps maintain proper growth rates, improve digestion and absorption, and reduce mortality during transportation. These findings have implications for livestock management .
Potential in Organic Electronics
While not directly related to biological applications, derivatives of this compound have been used as n-type dopants in organic electronics. For instance, 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) has been studied for its stability and anchoring properties on gold surfaces .
Mécanisme D'action
Target of Action
Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
For instance, indole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information. Similar compounds have been shown to possess a broad range of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-17(2,3)9-15(21)18-16-13-10-22-11-14(13)19-20(16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVTLUAFYNGKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)

![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)


![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)
![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)